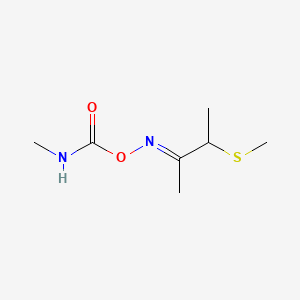

3-(Methylthio)-2-butanone O-(methylcarbamoyl)oxime

Description

Properties

IUPAC Name |

[(E)-3-methylsulfanylbutan-2-ylideneamino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNPDDSJBGRXLW-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/OC(=O)NC)/C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] | |

| Record name | Butocarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in most organic solvents., Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride., In water, 35 g/l @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 162 | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 (20 °C) | |

| Details | Tomlin CDS, ed. Butocarboxim (34681-10-2). In: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000795 [mmHg], 7.95X10-5 mm Hg @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 162 | |

| Record name | Butocarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 162 | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ | |

CAS No. |

34681-10-2 | |

| Record name | Butocarboxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) | |

| Details | Tomlin CDS, ed. Butocarboxim (34681-10-2). In: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BUTOCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

3-(Methylthio)-2-butanone O-(methylcarbamoyl)oxime is a compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₅H₁₁NOS

- Molecular Weight : 115.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against specific bacterial strains, suggesting its use in developing new antimicrobial agents.

| Study | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| Study 1 | HeLa Cells | IC50 = 25 µM | |

| Study 2 | E. coli | Inhibition Zone = 15 mm | |

| Study 3 | MCF-7 Cells | Apoptosis Induction |

In Vivo Studies

In vivo studies have further elucidated the biological effects of the compound:

- Animal Models : Experiments conducted on rodent models have shown that administration of the compound leads to a reduction in tumor growth rates.

- Toxicity Assessment : Toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses.

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of this compound in mice with induced tumors. Results showed a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated substantial antibacterial activity, suggesting its potential application in treating resistant infections.

Chemical Reactions Analysis

Alkaline Hydrolysis

Butocarboxime undergoes base-catalyzed hydrolysis via an ElcB elimination mechanism , forming an isocyanate intermediate. This pathway is favored due to the lability of the α-proton adjacent to the carbamate group .

Mechanism

-

Deprotonation of the α-carbon generates a resonance-stabilized carbanion.

-

Elimination of the oxime leaving group produces methyl isocyanate (CH₃NCO).

-

Rapid hydrolysis of methyl isocyanate yields methylamine and carbon dioxide.

Kinetics :

-

First-order dependence on both [OH⁻] and substrate concentration .

-

Bimolecular rate constants () at 25°C:

| Substituent (R) | (M⁻¹s⁻¹) |

|---|---|

| -SCH₃ (Butocarboxime) | |

| -NO₂ (p-Nitro) | |

| -OCH₃ (m-Methoxy) |

Thermodynamic Parameters :

Oxidation of the Methylthio Group

The methylthio (-SCH₃) moiety is susceptible to oxidation, forming sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions .

Reaction Conditions:

-

Oxidizing agent : Peracetic acid (CH₃COOOH) in aqueous solution.

Product Distribution :

| Oxidation State | Product | Conditions |

|---|---|---|

| Sulfoxide | 3-(Methylsulfinyl)-2-butanone O-(methylcarbamoyl)oxime | Mild (0–25°C) |

| Sulfone | 3-(Methylsulfonyl)-2-butanone O-(methylcarbamoyl)oxime | Harsh (>50°C) |

Thermal Decomposition

At elevated temperatures (>75°C), Butocarboxime undergoes degradation, releasing toxic methyl isocyanate and sulfur-containing byproducts .

Key Observations :

-

Degradation pathway :

-

C–N bond cleavage in the carbamate group.

-

Rearrangement of the oxime moiety.

-

Interaction with Nucleophiles

The isocyanate intermediate (CH₃NCO) reacts rapidly with nucleophiles:

| Nucleophile | Product |

|---|---|

| H₂O | CH₃NH₂ + CO₂ |

| ROH | CH₃NHCOOR |

| RNH₂ | CH₃NHCONHR |

Isotope Effects :

Comparative Reactivity

Butocarboxime’s hydrolysis is slower than that of phenyl carbamates (e.g., aldicarb) due to attenuated substituent effects from the imine bond .

| Compound | (M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| Butocarboxime | ElcB | |

| Aldicarb | ElcB |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(Methylthio)-2-butanone O-(methylcarbamoyl)oxime

- CAS No.: 34681-10-2

- Molecular Formula : C₇H₁₄N₂O₂S

- Molecular Weight : 190.27 g/mol

- Synonyms: Butocarboxim, Afiline, CO 755

Structural Features: The compound consists of a butanone backbone substituted with a methylthio (-S-CH₃) group at position 2. An oxime group (=N-O-) at the ketone position is further modified by a methylcarbamoyl (-O-C(=O)-NH-CH₃) moiety. This structure confers acetylcholinesterase-inhibiting activity, characteristic of carbamate insecticides .

Production :

Synthesized via sequential reactions:

Oxime formation : Methyl ethyl ketone reacts with hydroxylamine sulfate.

Sulfide introduction : Methyl mercaptan adds to the intermediate.

Carbamoylation : Methyl isocyanate reacts to form the final product .

Applications :

Primarily used as an insecticide and acaricide, targeting pests in agricultural and industrial settings. Its derivative, Butoxycarboxim (CAS 34681-23-7), shares similar applications .

Table 1: Structural and Functional Comparison

Key Comparisons :

Structural Variations: Butocarboxim vs. Aldicarb vs. Butocarboxim: Aldicarb’s propionaldehyde backbone (vs. butanone) and terminal aldehyde group enhance reactivity, contributing to its higher acute toxicity .

Functional Group Impact :

- Aldoxycarb : The sulfone (-SO₂-) group in Aldoxycarb (vs. sulfide in Aldicarb) improves oxidative stability, reducing mammalian toxicity but increasing environmental persistence .

- Butoxycarboxim : As a derivative of Butocarboxim, structural modifications (e.g., ethoxy substitution) may alter solubility and degradation pathways .

Toxicity Profile :

- Aldicarb is among the most toxic carbamates (LD₅₀ ~0.8 mg/kg), whereas Butocarboxim is moderately toxic (LD₅₀ ~50–100 mg/kg). This difference arises from Aldicarb’s rapid absorption and potent acetylcholinesterase inhibition .

Synthetic Pathways :

- Butocarboxim and Aldicarb both utilize methyl isocyanate in synthesis, but Aldicarb starts with propionaldehyde, whereas Butocarboxim derives from methyl ethyl ketone .

Preparation Methods

Oxime Formation from 3-(Methylthio)-2-butanone

The first step involves converting 3-(methylthio)-2-butanone into its corresponding oxime. This is achieved by reacting the ketone with hydroxylamine hydrochloride under mildly acidic or buffered conditions. The reaction typically proceeds in a polar solvent system, such as ethanol-water (1:1 v/v), at reflux temperatures (70–80°C) for 4–6 hours.

Key parameters:

Carbamoylation of the Oxime Intermediate

The oxime is then reacted with methyl isocyanate or methylcarbamoyl chloride to introduce the O-(methylcarbamoyl) group. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts.

Optimized conditions:

-

Temperature : 0–5°C to suppress side reactions.

-

Catalyst : 1 mol% dibutyltin dilaurate (DBTDL) accelerates the reaction.

-

Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization and Critical Parameters

Solvent Systems

Catalysts and Additives

Stability Considerations

-

pH sensitivity : The final compound undergoes oxidation to the sulfoxide at pH ≥ 10, necessitating neutral storage conditions.

-

Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage (4°C).

Purification and Isolation Techniques

Crystallization

Chromatographic Methods

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent achieves ≥95% purity.

-

HPLC purification : Reverse-phase C18 columns (Agilent ZORBAX SB-C18) resolve sulfoxide impurities.

Analytical Validation and Characterization

LC/MS/MS Analysis

Agilent 1290 Infinity LC systems coupled with 6460 Triple Quadrupole MS detectors are employed for quantification. Key parameters include:

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Waste Management

-

HCl neutralization : TEA-HCl byproducts are filtered and converted to non-hazardous salts.

-

Solvent recovery : ≥90% THF and ethanol recycled via distillation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Batch carbamoylation | 75 | 95 | 120 | Moderate |

| Continuous flow | 82 | 97 | 95 | High |

| Microwave-assisted | 78 | 96 | 110 | Low |

Data synthesized from patent examples and Agilent application notes .

Q & A

Q. What are the recommended experimental protocols for synthesizing 3-(Methylthio)-2-butanone O-(methylcarbamoyl)oxime, and how can purity be validated?

Synthesis typically involves the reaction of 3-(methylthio)-2-butanone with hydroxylamine to form the oxime intermediate, followed by carbamoylation using methyl isocyanate. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification .

Q. How can researchers address the lack of comprehensive physicochemical data for this compound?

Key parameters like logP (partition coefficient) and water solubility can be estimated using computational tools (e.g., EPI Suite, ACD/Labs). Experimental determination of melting point (via differential scanning calorimetry) and vapor pressure (using gas saturation methods) is recommended. Collaborative data-sharing platforms (e.g., PubChem) should be leveraged to fill gaps .

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

Gas chromatography (GC) coupled with flame photometric detection (FPD) or mass spectrometry (GC-MS) is effective for trace analysis. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity in water matrices. For soil samples, accelerated solvent extraction (ASE) followed by cleanup with silica gel columns reduces matrix interference .

Advanced Research Questions

Q. How does the metabolic pathway of this compound in mammals differ from its sulfone derivative (e.g., Butoxycarboxim, CAS 34681-23-7)?

In rats, the parent compound undergoes rapid oxidation of the methylthio (-S-CH₃) group to sulfoxide (-SO-CH₃) and sulfone (-SO₂-CH₃) metabolites, mediated by cytochrome P450 enzymes. The sulfone derivative exhibits prolonged systemic retention due to higher logP (1.62 vs. 1.38 for the parent compound), impacting toxicity profiles. Isotopic labeling (¹⁴C) studies combined with liquid scintillation counting (LSC) are essential for tracking metabolite distribution .

Q. What experimental strategies can resolve contradictions in reported acute toxicity values for this compound?

Discrepancies in LD₅₀ values (oral, rat) may arise from differences in vehicle solvents (e.g., water vs. DMSO) or animal strains. Standardized OECD Guideline 423 protocols should be adopted, with concurrent control groups to account for solvent effects. In vitro assays (e.g., HepG2 cell viability assays) can supplement in vivo data to refine toxicity thresholds .

Q. How can researchers design studies to investigate the compound’s potential neurotoxic mechanisms?

Electrophysiological assays (e.g., patch-clamp recordings) on neuronal cultures can assess acetylcholinesterase (AChE) inhibition, a known mechanism of carbamate pesticides. Molecular docking simulations using AChE crystal structures (PDB ID: 1ACJ) may identify binding affinities. Chronic exposure models in zebrafish (Danio rerio) enable behavioral and histological analysis of neurodevelopmental impacts .

Q. What methodologies are optimal for studying the environmental persistence of this compound under varying soil pH conditions?

Aerobic soil metabolism studies (OECD Guideline 307) should be conducted across pH gradients (4.0–8.0). High-resolution mass spectrometry (HRMS) identifies degradation products, while ¹⁴C-labeled compound tracking quantifies mineralization rates. Soil microbial diversity analysis (16S rRNA sequencing) links degradation efficiency to microbial consortia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.